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molecular formula C8H8O3S B8787624 2-Styrenesulfonic acid CAS No. 90111-29-8

2-Styrenesulfonic acid

Cat. No. B8787624
M. Wt: 184.21 g/mol
InChI Key: VMSBGXAJJLPWKV-UHFFFAOYSA-N
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Patent
US05231223

Procedure details

13.0 g of aniline-2-sulphonic acid were suspended in 200 ml of methanol and treated with 20 g of glacial acetic acid. Under a nitrogen atmosphere, 9.5 g of amyl nitrite were added dropwise at a temperature of 0° to 5° C. and the suspension was stirred for 1 hour. A solution of 15 g of NaOH in 100 ml of methanol was then added dropwise at such a rate that the temperature of the mixture did not exceed 20° C. After addition of 0.5 g of bis(dibenzylideneacetone)palladium(0), the mixture was stirred at 20° C. for 3 hours under an ethylene pressure of 20 bar, the solid was then filtered off with suction and the filtrate was evaporated to dryness. 12.1 g (78%) of styrene-2-sulphonic acid, Na salt, were obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:12](O)(=O)[CH3:13].N(OCCCCC)=O.[OH-].[Na+]>CO.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:12]=[CH:13][C:2]1[C:3]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.5 g
Type
reactant
Smiles
N(=O)OCCCCC
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 3 hours under an ethylene pressure of 20 bar
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was then filtered off with suction
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC=1C(=CC=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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